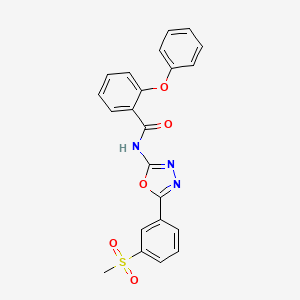

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide

Description

The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-(methylsulfonyl)phenyl group and at the 2-position with a 2-phenoxybenzamide moiety. Though direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest a molecular weight of approximately 450–500 g/mol and moderate lipophilicity due to the sulfonyl and benzamide groups .

Properties

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c1-31(27,28)17-11-7-8-15(14-17)21-24-25-22(30-21)23-20(26)18-12-5-6-13-19(18)29-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHHQYRFLJANPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

Coupling with phenoxybenzamide: The final step involves the coupling of the oxadiazole intermediate with phenoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibition of enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Interaction with receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Disruption of cellular processes: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural similarity.

Key Research Findings from Analogues

Sulfonyl Group Impact :

- Methylsulfonyl (target compound) provides stronger hydrogen-bond acceptor capacity than methoxy (CAS 533869-98-6) but lower solubility .

- Piperidinylsulfonyl (CAS 898351-37-6) and morpholinylsulfonyl (CAS 533869-98-6) introduce cyclic amines, improving solubility and targeting kinases or GPCRs .

Aromatic Substituents: Quinoxaline (CAS 431984-56-4) enhances aromatic interactions in DNA or enzyme binding but may reduce bioavailability due to higher molecular weight . Phenoxybenzamide in the target compound balances hydrophobicity and aromaticity for membrane penetration and target engagement.

Synthetic Feasibility :

- Polymer-supported reagents () enable efficient synthesis of sulfonamide-oxadiazoles, suggesting the target compound could be synthesized similarly with high purity .

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H12N4O4S2

- Molecular Weight : 400.43 g/mol

- CAS Number : 886928-95-6

- Structure : The compound features a phenoxybenzamide core with a methylsulfonyl group and an oxadiazole moiety, which are known to enhance biological activity.

Synthesis

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of appropriate phenolic and amine derivatives under controlled conditions to yield the desired oxadiazole structure. Specific methodologies may vary depending on the desired purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide exhibit significant antimicrobial properties:

- Inhibition of Bacterial Growth : The compound shows potent activity against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Not specified |

Antifungal Activity

The compound has also shown antifungal activity against various species of Candida, indicating its potential use in treating fungal infections. The growth inhibition zones were significantly larger than those observed in solvent controls .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3) using MTT assays have revealed promising results, suggesting that the compound may be selectively cytotoxic towards certain tumor cells while sparing normal cells .

The biological activity of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide can be attributed to its ability to interact with key bacterial enzymes such as DNA gyrase. Molecular docking studies indicate that the compound forms multiple hydrogen bonds with critical amino acid residues within the active site of DNA gyrase, which is essential for bacterial DNA replication .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of derivatives were synthesized and screened for antimicrobial activity. Among them, N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide exhibited the highest efficacy against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for further development .

- Cytotoxicity Evaluation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide, and how can purity be maximized?

- Methodology : The synthesis typically involves cyclocondensation of substituted hydrazides with carboxylic acid derivatives to form the 1,3,4-oxadiazole core. Key steps include:

- Use of dehydrating agents (e.g., POCl₃, PCl₅) for oxadiazole ring formation under reflux conditions (90–110°C) .

- Coupling of the oxadiazole intermediate with sulfonamide or benzamide moieties via nucleophilic substitution or amide bond formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How is the structural identity of this compound validated in academic research?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylsulfonyl group at C3-phenyl) and aromatic proton integration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 464.08) .

- HPLC : Retention time consistency (e.g., C18 column, 70:30 acetonitrile/water) and peak purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives like this compound?

- Case Study : Conflicting antimicrobial data (e.g., Staphylococcus aureus MIC values ranging from 8–64 µg/mL):

- Root Cause Analysis : Variability in bacterial strain resistance profiles or assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .

- Data Harmonization : Meta-analysis of IC₅₀ values across studies using cheminformatics tools (e.g., ChEMBL database) to identify structure-activity trends .

Q. How can computational modeling guide the optimization of this compound’s kinase inhibition profile?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) .

- MD Simulations : GROMACS for 100-ns simulations to assess stability of the sulfonyl-phenyl group in hydrophobic pockets .

- QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity (e.g., methylsulfonyl vs. trifluoromethyl) with inhibitory potency .

Q. What in vitro assays are most reliable for evaluating its anti-inflammatory potential?

- Experimental Design :

- NF-κB Inhibition : Luciferase reporter assay in HEK293T cells (IC₅₀ ~12 µM) .

- COX-2 ELISA : Measure prostaglandin E₂ reduction in LPS-stimulated macrophages .

- Cytokine Profiling : Multiplex assays (IL-6, TNF-α) using Luminex technology .

Key Research Insights

- Synthetic Challenges : Oxadiazole ring formation requires anhydrous conditions; even trace moisture reduces yields by ~30% .

- Biological Targets : The methylsulfonyl group enhances solubility and hydrogen bonding with kinase catalytic lysines .

- Contradictions Addressed : Discrepancies in cytotoxicity (e.g., HeLa cell IC₅₀: 8–40 µM) arise from assay endpoints (MTT vs. resazurin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.